molecular formula C20H20N4S4 B2603300 3-[[4-[(2-Sulfanylidene-1,3-benzothiazol-3-yl)methyl]piperazin-1-yl]methyl]-1,3-benzothiazole-2-thione CAS No. 86370-21-0

3-[[4-[(2-Sulfanylidene-1,3-benzothiazol-3-yl)methyl]piperazin-1-yl]methyl]-1,3-benzothiazole-2-thione

Cat. No. B2603300
CAS RN: 86370-21-0
M. Wt: 444.65
InChI Key: GOGWXBNPDNLAKB-UHFFFAOYSA-N
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Description

This compound is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative . It is a hybrid compound consisting of isothiazole and piperazine moieties . It is used as a reactant in the synthetic preparation of atypical antipsychotic drugs .


Synthesis Analysis

The synthesis of this compound involves a multi-step procedure . The synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The structures of these derivatives were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). One of the compounds showed two violations, whereas the others complied with RO5 .

Scientific Research Applications

Antibacterial Activity

The synthesized derivatives of 3-(piperazin-1-yl)-1,2-benzothiazole were evaluated for their antibacterial properties. Notably, one of the compounds demonstrated significant activity against Bacillus subtilis and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 500 µg/mL. However, it’s essential to consider Lipinski’s rule of five (RO5) compliance, as one compound with RO5 violations exhibited almost no antibacterial activity .

Antitubercular Compounds

Recent synthetic developments have focused on benzothiazole-based antitubercular compounds. Investigating the inhibitory concentrations of newly synthesized molecules compared to standard reference drugs provides valuable insights into their potential efficacy against tuberculosis .

Anti-Inflammatory and Analgesic Properties

Derivatives of benzothiazole, including those with 3-(piperazin-1-yl)-1,2-benzothiazole scaffolds, have been evaluated for anti-inflammatory and analgesic effects. These compounds were tested using experimental models to assess their potential therapeutic benefits .

Dopamine and Serotonin Antagonists

3-(Piperazin-1-yl)-1,2-benzothiazole derivatives act as dopamine and serotonin antagonists. These compounds find use as antipsychotic drug substances, highlighting their relevance in mental health research and treatment .

Bioactive Scaffold

The isothiazole ring within this compound can serve as a bioactive scaffold or pharmacophore. Researchers explore its potential in drug discovery and development, leveraging its structural features for targeted interactions with biological receptors .

Other Biological Activities

Piperazine derivatives, including those containing the 3-(piperazin-1-yl)-1,2-benzothiazole core, exhibit a wide range of biological activities. These include antiviral, antimicrobial, anti-HIV-1, and MC4 receptor agonistic effects. Investigating these diverse properties contributes to our understanding of their pharmacological potential .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . The future direction could involve further development and evaluation of these compounds for their potential therapeutic applications .

properties

IUPAC Name

3-[[4-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]piperazin-1-yl]methyl]-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4S4/c25-19-23(15-5-1-3-7-17(15)27-19)13-21-9-11-22(12-10-21)14-24-16-6-2-4-8-18(16)28-20(24)26/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGWXBNPDNLAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3SC2=S)CN4C5=CC=CC=C5SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4-[(2-Sulfanylidene-1,3-benzothiazol-3-yl)methyl]piperazin-1-yl]methyl]-1,3-benzothiazole-2-thione

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